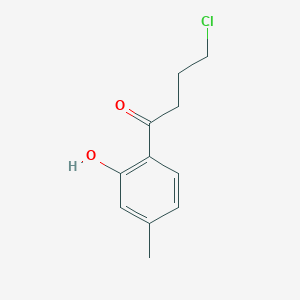
4-Chloro-1-(2-hydroxy-4-methylphenyl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1-(2-hydroxy-4-methylphenyl)butan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chloro group, a hydroxy group, and a methyl group attached to a phenyl ring, along with a butanone chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(2-hydroxy-4-methylphenyl)butan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 4-chloro-1-butanone is reacted with 2-hydroxy-4-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-Chloro-1-(2-hydroxy-4-methylphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in this reaction.
Substitution: Nucleophiles like ammonia or thiourea can be used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Oxidation: Formation of 4-chloro-1-(2-oxo-4-methylphenyl)butan-1-one or 4-chloro-1-(2-carboxy-4-methylphenyl)butan-1-one.
Reduction: Formation of 4-chloro-1-(2-hydroxy-4-methylphenyl)butan-1-ol.
Substitution: Formation of 4-amino-1-(2-hydroxy-4-methylphenyl)butan-1-one or 4-thio-1-(2-hydroxy-4-methylphenyl)butan-1-one.
科学的研究の応用
4-Chloro-1-(2-hydroxy-4-methylphenyl)butan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of 4-Chloro-1-(2-hydroxy-4-methylphenyl)butan-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The compound may also undergo metabolic transformations, further influencing its activity and potency.
類似化合物との比較
Similar Compounds
4-Chloro-1-(4-methylphenyl)butan-1-one: Lacks the hydroxy group, resulting in different reactivity and applications.
4-Chloro-1-(2-hydroxyphenyl)butan-1-one: Lacks the methyl group, affecting its chemical properties and biological activity.
4-Chloro-1-(2-hydroxy-4-ethylphenyl)butan-1-one: Contains an ethyl group instead of a methyl group, leading to variations in its behavior and uses.
Uniqueness
4-Chloro-1-(2-hydroxy-4-methylphenyl)butan-1-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both hydroxy and chloro groups allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
113425-32-4 |
|---|---|
分子式 |
C11H13ClO2 |
分子量 |
212.67 g/mol |
IUPAC名 |
4-chloro-1-(2-hydroxy-4-methylphenyl)butan-1-one |
InChI |
InChI=1S/C11H13ClO2/c1-8-4-5-9(11(14)7-8)10(13)3-2-6-12/h4-5,7,14H,2-3,6H2,1H3 |
InChIキー |
WHIRHEWUVMQVMY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C(=O)CCCCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



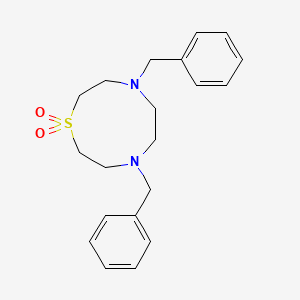
![Ethyl {cyano[2-(2-methylphenyl)hydrazinylidene]acetyl}carbamate](/img/structure/B14318890.png)
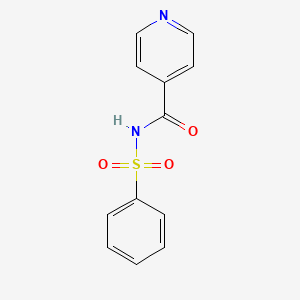

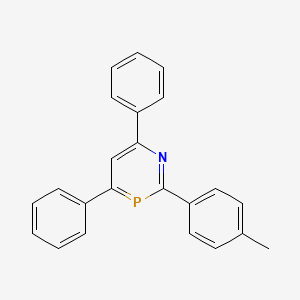
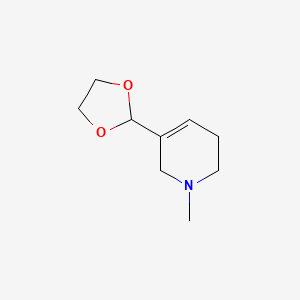
![(2E,3E)-3-(Methylimino)-N-phenyl-2-[(propan-2-yl)imino]butanamide](/img/structure/B14318921.png)
![2-[4-(Diethylamino)benzoyl]-5-(dimethylamino)benzoic acid](/img/structure/B14318924.png)
methyl}benzene](/img/structure/B14318927.png)

![(E)-1-[2-(Benzenesulfonyl)-1-phenylethyl]-2-(4-methylphenyl)diazene](/img/structure/B14318930.png)


